molecular formula C20H18O5 B5745586 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B5745586
M. Wt: 338.4 g/mol
InChI Key: BBHKAFKKAOZUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a benzene ring fused to a pyran ring. The methoxyphenyl group attached to the molecule suggests that it may have properties similar to other methoxyphenyl compounds, which are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, cinnamate esters can be synthesized using 4-methoxybenzaldehyde . Other methods might involve reactions leading to the construction of heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-2-one core, the ethyl group, and the methoxyphenyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, similar compounds have been found to be soluble in water, chloroform, and ethyl acetate .

Scientific Research Applications

Photodynamic Therapy (PDT) and Photosensitization

Furocoumarins, including our compound of interest, have been studied as photosensitizers for photodynamic therapy (PDT). PDT involves the activation of a photosensitizer by light, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The furocoumarin moiety can absorb light in the UV-A range, making it suitable for this purpose .

Antibacterial and Antifungal Properties

Research has shown that furocoumarins possess antibacterial and antifungal activities. Our compound may be explored as a potential agent against microbial infections. Its unique structure could interfere with essential cellular processes in bacteria and fungi .

Anti-Inflammatory Effects

Furocoumarins exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers have investigated their potential in managing inflammatory skin conditions, such as psoriasis and eczema. Our compound’s specific structure may contribute to its anti-inflammatory activity .

Anticancer Potential

While more studies are needed, furocoumarins have demonstrated anticancer effects in preclinical models. They can inhibit cell proliferation, induce apoptosis, and interfere with DNA replication. Our compound’s synthesis method provides a novel approach for developing furocoumarin-based anticancer agents .

Chemical Synthesis and Medicinal Chemistry

The multicomponent reaction used to synthesize our compound highlights its versatility. Researchers can explore modifications to the furocoumarin scaffold, potentially leading to novel derivatives with improved properties. Medicinal chemists may investigate its structure-activity relationships for drug development .

Natural Product Chemistry and Phytochemistry

Furocoumarins are abundant in various plant species, especially those in the Apiaceae (Umbelliferae) family. Our compound’s synthesis provides access to a previously unknown derivative, expanding the toolbox for natural product chemists. Investigating its occurrence in plants and its potential biological roles could yield valuable insights .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds have been used in the synthesis of semiconductors, nanosheets, and nanocrystals .

properties

IUPAC Name

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(8-9-17(13)19)24-12-18(21)14-4-6-15(23-2)7-5-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHKAFKKAOZUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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